molecular formula C8H15N3 B1460739 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine CAS No. 1015846-23-7

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Cat. No.: B1460739
CAS No.: 1015846-23-7
M. Wt: 153.22 g/mol
InChI Key: NCQZOTZKSQUJRS-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine involves the reaction of pyrazole with methyl isocyanate . Another approach includes the use of electrophilic reagents such as bromoalkanes to react with pyrazole compounds, forming N-alkyl pyrazole compounds, which are then reacted with propan-2-amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromoalkanes for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, molecular simulation studies have shown that the compound fits well in the active site of certain enzymes, characterized by lower binding free energy . This interaction can inhibit the activity of the target enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZOTZKSQUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651038
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-23-7
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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